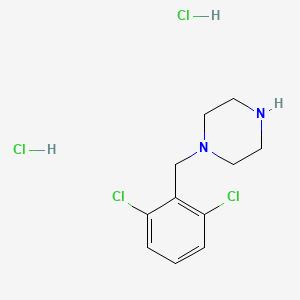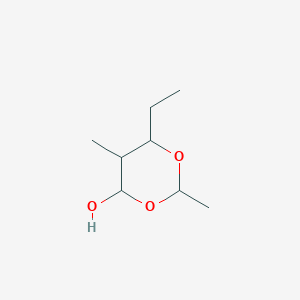
6-Ethyl-2,5-dimethyl-1,3-dioxan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethyl-2,5-dimethyl-1,3-dioxan-4-ol is an organic compound with the molecular formula C8H16O3 It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2,5-dimethyl-1,3-dioxan-4-ol typically involves the cyclization of appropriate diols or hydroxy ethers under acidic conditions. One common method is the acid-catalyzed reaction of 2,5-dimethyl-1,3-dioxane with ethyl alcohol. The reaction is carried out at elevated temperatures to facilitate the formation of the dioxane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of strong acids like sulfuric acid or p-toluenesulfonic acid as catalysts. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
6-Ethyl-2,5-dimethyl-1,3-dioxan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution process.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Production of alcohols.
Substitution: Formation of various substituted dioxanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Ethyl-2,5-dimethyl-1,3-dioxan-4-ol has several applications in scientific research:
Chemistry: Used as a solvent or reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Ethyl-2,5-dimethyl-1,3-dioxan-4-ol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethyl-1,3-dioxan-4-ol: Similar structure but lacks the ethyl group.
1,3-Dioxane-4-ol: Basic structure without additional methyl or ethyl groups.
Uniqueness
6-Ethyl-2,5-dimethyl-1,3-dioxan-4-ol is unique due to the presence of both ethyl and methyl groups, which confer distinct chemical and physical properties. These substituents can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
612072-39-6 |
|---|---|
Fórmula molecular |
C8H16O3 |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
6-ethyl-2,5-dimethyl-1,3-dioxan-4-ol |
InChI |
InChI=1S/C8H16O3/c1-4-7-5(2)8(9)11-6(3)10-7/h5-9H,4H2,1-3H3 |
Clave InChI |
SBCBIOOZGKSZSE-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(C(OC(O1)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Benzyl-N-{4-[(1R)-1-hydroxyethyl]phenyl}methanesulfonamide](/img/structure/B12572664.png)
![6H-[1,4,2]Dioxazolo[2,3-d]tetrazole](/img/structure/B12572681.png)
![2-[[4-(Diethylamino)phenyl]methylene]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B12572684.png)
![Acetamide,N,N-bis(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12572685.png)
![Acetamide,N,N-diethyl-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12572692.png)

![S-[3-(Ethylsulfanyl)-3-iminopropyl] ethanethioate](/img/structure/B12572707.png)
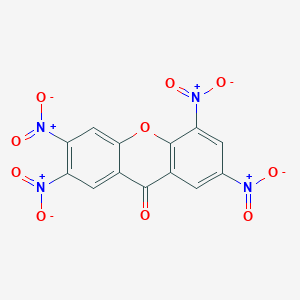
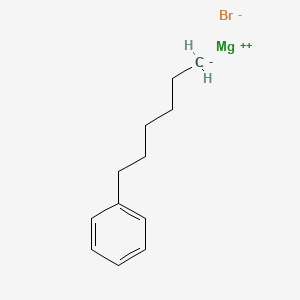
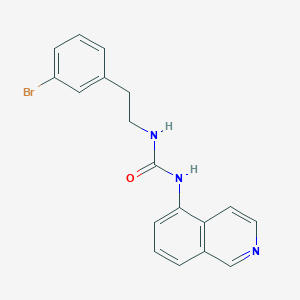
![Tetracyclo[3.2.1.0~1,3~.0~2,7~]octane-2-carboxamide](/img/structure/B12572742.png)
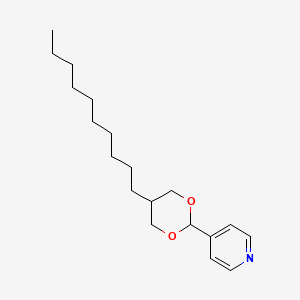
![Carbamic acid, [(dicyclohexylamino)sulfonyl]-, methyl ester](/img/structure/B12572750.png)
